1-Methyl-2-butynyl3,5-dinitrobenzoate
Description
1-Methyl-2-butynyl 3,5-dinitrobenzoate is a nitroaromatic ester compound characterized by a 3,5-dinitrobenzoate core esterified with a 1-methyl-2-butynyl alcohol moiety. The 3,5-dinitrobenzoate group is a common structural motif in analytical chemistry, often used to derivatize alcohols and amines for characterization via melting point determination or spectroscopic methods . The methyl-butynyl substituent introduces steric and electronic effects that distinguish it from simpler alkyl or aryl esters.
Properties
Molecular Formula |
C12H10N2O6 |
|---|---|
Molecular Weight |
278.22g/mol |
IUPAC Name |
pent-3-yn-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H10N2O6/c1-3-4-8(2)20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,1-2H3 |
InChI Key |
ADTMAZCZGADXST-UHFFFAOYSA-N |
SMILES |
CC#CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC#CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,5-Dinitrobenzoate Derivatives
Key Observations :
- Steric Effects : Methyl groups at ortho positions (e.g., Methyl 2-methyl-3,5-dinitrobenzoate) reduce reactivity in nucleophilic substitutions compared to unhindered esters .
- Electronic Effects: Chlorine substituents (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate) increase electrophilicity, accelerating reactions with amines (e.g., piperidine) in methanol or benzene .
- Bioactivity : Hydroxy-substituted derivatives (e.g., 4-hydroxy-3,5-dinitrobenzoate) exhibit enzyme inhibition, whereas esterified analogs like the target compound are less likely to engage in biological interactions due to reduced hydrogen-bonding capacity .
Physical Properties
Key Observations :
- Crystallographic data for Methyl 2-methyl-3,5-dinitrobenzoate confirms planar nitro groups and ester conformation, suggesting similar structural stability in the target compound .
Reactivity and Kinetic Studies
Table 3: Kinetic Parameters of Nucleophilic Substitutions
Key Observations :
- Electron-withdrawing groups (e.g., Cl) enhance reactivity in aromatic nucleophilic substitution. The target compound’s propargyl group may moderate reactivity compared to chloro derivatives.
- Solvent polarity influences reaction rates; nonpolar solvents like benzene favor faster substitutions due to reduced stabilization of the transition state .
Preparation Methods
Nitration of Benzoic Acid Derivatives
The meta-directing nature of the carboxylic acid group facilitates nitration at the 3- and 5-positions. A two-step nitration process is typically employed:
-
Mononitration : Benzoic acid is treated with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield 3-nitrobenzoic acid.
-
Dinitration : Further nitration at elevated temperatures (50–60°C) introduces the second nitro group at the 5-position, forming 3,5-dinitrobenzoic acid.
Key Conditions :
-
Solvent: Sulfuric acid (acts as catalyst and solvent).
-
Nitrating agent: Fuming HNO₃ (≥90% concentration).
-
Temperature control: Critical to avoid over-nitration or decomposition.
Esterification Strategies
Acyl Chloride-Mediated Esterification
Conversion of 3,5-dinitrobenzoic acid to its acyl chloride followed by reaction with 1-methyl-2-butyn-1-ol is a classical approach:
Step 1: Formation of 3,5-Dinitrobenzoyl Chloride
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
-
Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene under nitrogen.
-
Workup : Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a crystalline solid.
Step 2: Coupling with 1-Methyl-2-Butyn-1-Ol
-
Reagents : 1-Methyl-2-butyn-1-ol, triethylamine (TEA) as base.
-
Conditions : Stirring in DCM at 0–5°C to mitigate exothermicity, followed by room-temperature reaction.
-
Purification : Sequential washes with 5% NaOH (to remove unreacted acid) and water, followed by crystallization from ethanol/water.
Example Protocol :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acyl chloride | SOCl₂ | Toluene | Reflux | 2 h | 85% |
| Esterification | 1-Methyl-2-butyn-1-ol | DCM | 0°C → RT | 4 h | 72% |
Carbodiimide-Mediated Coupling (Steglich Esterification)
For acid- and heat-sensitive substrates, carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC) enable mild esterification:
Procedure :
-
Activation : 3,5-Dinitrobenzoic acid (1 eq) and EDAC (1.2 eq) are dissolved in anhydrous acetonitrile or tetrahydrofuran (THF).
-
Nucleophilic Attack : 1-Methyl-2-butyn-1-ol (1.1 eq) is added dropwise at 0°C, followed by catalytic 4-dimethylaminopyridine (DMAP).
-
Quenching : The reaction is stirred at room temperature for 12–24 h, then quenched with aqueous ammonium hydroxide to neutralize excess EDAC.
Advantages :
-
Avoids harsh acidic conditions, preserving the propargyl alcohol’s integrity.
Typical Yields : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction
For sterically hindered alcohols, the Mitsunobu reaction offers an alternative:
Reagents :
Protocol :
-
3,5-Dinitrobenzoic acid (1 eq), 1-methyl-2-butyn-1-ol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are combined in THF.
-
The mixture is stirred at 0°C → RT for 6 h.
-
Workup involves filtration through celite and solvent evaporation.
Limitations :
-
Sensitivity of nitro groups to phosphine byproducts necessitates rigorous purification.
Purification and Characterization
Crystallization Techniques
Crystallization from ethyl acetate/n-heptane/ethanol (5:35:60 v/v) yields polymorphically pure product, as demonstrated in analogous spirocyclic isoxazoline derivatives. Seed crystals may be introduced to induce controlled crystal growth.
Spectroscopic Data
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.08 (br s, 1H, COOH), 8.89 (d, 2H, Ar-H), 5.13 (s, 2H, OCH₂), 2.25 (s, 3H, CH₃).
Challenges and Optimization
Nitro Group Reactivity
The electron-withdrawing nitro groups reduce the electrophilicity of the carbonyl carbon, necessitating activated coupling agents (e.g., EDAC) or elevated temperatures for acyl chloride routes.
Propargyl Alcohol Stability
1-Methyl-2-butyn-1-ol’s triple bond is prone to polymerization under acidic conditions. Neutral or mildly basic conditions (pH 7–8) are optimal during esterification.
Industrial-Scale Considerations
Solvent Selection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
